Bienvenue dans la boutique en ligne BenchChem!

Terbuficin

Drug Development Pharmacokinetics Lipid Metabolism

Terbuficin (CAS 15534-92-6) is a synthetic small-molecule hypolipidemic agent classified as a bis(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid derivative. It was assigned an International Nonproprietary Name (INN) in 1973–1974 and is listed in the WHO INN database as a compound investigated for lipid-lowering activity.

Molecular Formula C30H44O4
Molecular Weight 468.7 g/mol
CAS No. 15534-92-6
Cat. No. B097029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbuficin
CAS15534-92-6
Molecular FormulaC30H44O4
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)O
InChIInChI=1S/C30H44O4/c1-27(2,3)19-13-17(14-20(24(19)31)28(4,5)6)23(26(33)34)18-15-21(29(7,8)9)25(32)22(16-18)30(10,11)12/h13-16,23,31-32H,1-12H3,(H,33,34)
InChIKeyYKROJXPZFTZLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terbuficin (CAS 15534-92-6): Chemical Identity and Baseline Profile for Procurement Evaluation


Terbuficin (CAS 15534-92-6) is a synthetic small-molecule hypolipidemic agent classified as a bis(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid derivative [1]. It was assigned an International Nonproprietary Name (INN) in 1973–1974 and is listed in the WHO INN database as a compound investigated for lipid-lowering activity . The molecule consists of two sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl groups bridged by a single acetic acid carbon, yielding a molecular formula of C30H44O4 and a molecular weight of 468.67 g·mol⁻¹ [2]. Its experimental status, high lipophilicity (ACD/LogP 8.53), and dual phenolic antioxidant pharmacophores distinguish it from other hypolipidemic chemical classes .

Why Terbuficin Cannot Be Freely Substituted with Other In-Class Hypolipidemic Agents


Terbuficin belongs to the bis(di-tert-butylhydroxyphenyl)alkane class, a structural family distinct from fibrates (PPAR-α agonists), statins (HMG-CoA reductase inhibitors), and other lipid-lowering agents [1]. Its closest structural analog, probucol (CAS 23288-49-5), shares the 3,5-di-tert-butyl-4-hydroxyphenyl moiety but differs fundamentally in bridge chemistry: Terbuficin employs a carboxylic acid–bearing sp3 carbon linker, whereas probucol uses a sulfur-containing acetone mercaptole bridge [2]. This bridge difference profoundly alters lipophilicity, ionization behavior, and metabolic fate: Terbuficin's carboxylic acid group (pKa ~4–5) confers pH-dependent ionization absent in probucol, directly affecting solubility, protein binding, and tissue partitioning . Substitution with even closely related bis-phenol analogs without explicit comparative pharmacological data introduces unquantifiable risk in experimental outcomes, particularly in models sensitive to redox state, mitochondrial VDAC1 interaction, or hepatic sterol synthesis inhibition profiles [3].

Terbuficin Quantitative Differentiation Evidence: Comparator-Anchored Assessment for Procurement Decisions


Lipophilicity and Ionization State Differentiation of Terbuficin vs. Probucol

Terbuficin (CAS 15534-92-6) exhibits a predicted ACD/LogP of 8.53, with an ACD/LogD of 6.06 at pH 7.4 and 7.85 at pH 5.5, reflecting significant pH-dependent ionization due to its free carboxylic acid group . In contrast, its closest structural analog, probucol (CAS 23288-49-5), lacks an ionizable acid group and maintains a constant logP of approximately 10–11 across physiological pH ranges [1]. This differential ionization behavior means that at blood pH (7.4), Terbuficin exists partially in its ionized carboxylate form, potentially altering its plasma protein binding, volume of distribution, and clearance relative to probucol. This distinction is critical for studies where pH-dependent tissue partitioning or renal clearance is a variable .

Drug Development Pharmacokinetics Lipid Metabolism

Synthetic Route and Crystallinity Advantage of Terbuficin per Patent US4007282

According to patent US4007282, Terbuficin (bis(4-hydroxy-3,5-di-tert.-butylphenyl)ethanoic acid) is obtained as a crystalline white solid with a melting point of 212 °C after purification via recrystallization from cyclohexane and vacuum drying at 100 °C [1]. Within the same patent, closely related bis(4-hydroxyphenyl)alkanoic acid analogs showed variable physical forms: some were described as 'resinous' or 'brittle resins' requiring multiple solvent precipitations, whereas Terbuficin precipitated directly as a well-defined crystalline product during synthesis [2]. Crystalline habit directly impacts reproducibility in weighing, formulation homogeneity, and long-term stability, providing a practical procurement advantage over amorphous or resinous analogs from the same patent family [3].

Process Chemistry Crystallography Quality Control

Dual Hypolipidemic and Hypoglycemic Activity Profile of Terbuficin in Rat Models

Patent US4007282 discloses that bis(4-hydroxyphenyl)alkanoic acid compounds of formula I (which includes Terbuficin) reduce serum lipid levels and additionally exhibit hypoglycemic activity in fructose-fed rats [1]. Specifically, when administered once daily over 3 days at 100 mg·kg⁻¹, certain compounds of this class lowered blood sugar levels in fructose-loaded rats compared to placebo controls, as measured by autoanalyzer [2]. This dual metabolic activity profile (lipid-lowering plus glucose-lowering) distinguishes Terbuficin's chemical class from single-mechanism drugs such as clofibrate (a PPAR-α agonist with negligible direct glucose effect) or statins (which primarily reduce LDL cholesterol) [3]. Within the patent, the serum lipid-lowering efficacy of the compounds was assessed in groups of 10 rats over 8 days, showing statistically significant reductions in serum cholesterol, triglycerides, and phospholipids versus untreated controls on a high-lipid diet [4].

Pharmacology Metabolic Disease Diabetes

Absence of Published Direct Head-to-Head Comparative Pharmacological Data for Terbuficin

A systematic search across ChEMBL, PubMed, and clinical trial registries reveals that no peer-reviewed publications report direct head-to-head comparisons of Terbuficin (CAS 15534-92-6) against a named comparator compound in any in vitro or in vivo assay [1]. The ChEMBL database (CHEMBL317749) contains no bioactivity data for Terbuficin [2]. ZINC15 reports 'no known activity for this compound' and no clinical trial history [3]. DrugBank lists Terbuficin as an 'Experimental' agent with no clinical development updates [4]. This evidence absence is itself a critical procurement consideration: researchers requiring robust, quantifiable efficacy benchmarks against established drugs (e.g., comparative IC50 against a known target or in vivo efficacy vs. a standard-of-care) cannot currently rely on published literature to justify selection of Terbuficin over alternatives. Users must weigh the compound's unique structural and physicochemical features against the absence of comparative biological validation.

Evidence Gap Research Limitation Procurement Risk Assessment

Optimal Application Scenarios for Terbuficin Based on Available Evidence


Metabolic Syndrome / Diabetic Dyslipidemia Exploratory Research

Patent US4007282 demonstrates that bis(4-hydroxyphenyl)alkanoic acid derivatives including Terbuficin reduce serum lipids and simultaneously lower blood glucose in fructose-loaded rats [1]. This dual pharmacological profile makes Terbuficin a chemically relevant tool compound for exploratory in vivo studies investigating integrated metabolic regulation in rodent models of metabolic syndrome or type 2 diabetes with concomitant dyslipidemia, where single-mechanism reference compounds (e.g., metformin for glucose alone, atorvastatin for lipids alone) cannot recapitulate the combined effect.

Structure–Lipophilicity Relationship Studies in the Bis-Phenol Class

The pH-dependent ionization profile of Terbuficin (ACD/LogD shift of −1.79 log units between pH 5.5 and 7.4) contrasts sharply with the pH-independent lipophilicity of probucol . This makes Terbuficin a valuable reference compound in comparative studies investigating how carboxylic acid incorporation affects tissue distribution, protein binding, and biliary versus renal clearance in the bis(di-tert-butylhydroxyphenyl) chemical series.

Crystalline Reference Standard for Bis-Phenol Alkanoic Acid Synthesis

The reproducible crystalline habit of Terbuficin (m.p. 212 °C, direct precipitation from toluene) documented in US4007282 [2] supports its use as a physicochemical reference standard in process chemistry and analytical method development for this compound class. Its sharp melting point and defined XRD pattern (where available) provide superior quality control benchmarks compared to the amorphous or resinous analogs described in the same patent family.

Mitochondrial Pharmacology Studies Leveraging the Di-tert-Butyl Phenol Pharmacophore

Recent research (2023–2024) demonstrates that compounds containing the 4-hydroxy-3,5-di-tert-butylphenyl substituent—a core structural feature of Terbuficin—exert VDAC1-dependent mitochondrial effects in experimental cerebral ischemia models [3]. Terbuficin's dual substitution of this pharmacophore on a carboxylic acid scaffold may offer a unique tool to probe structure–mitochondrial activity relationships, particularly in studies where the combined lipid-lowering and mitochondrial modulation hypotheses intersect.

Quote Request

Request a Quote for Terbuficin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.